molecular formula C16H16N4O5 B14561071 Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- CAS No. 62065-05-8

Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro-

Cat. No.: B14561071
CAS No.: 62065-05-8
M. Wt: 344.32 g/mol
InChI Key: QAVCPNFKRYCNFO-UHFFFAOYSA-N
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Description

Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a dimethylamino group and two nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3,5-dinitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro groups and the dimethylamino group play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzamide
  • Benzenamine, N,N-dimethyl-4-nitro-
  • Benzaldehyde, 4-(dimethylamino)-

Uniqueness

Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- is unique due to the presence of both dimethylamino and nitro groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62065-05-8

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H16N4O5/c1-18(2)13-5-3-11(4-6-13)10-17-16(21)12-7-14(19(22)23)9-15(8-12)20(24)25/h3-9H,10H2,1-2H3,(H,17,21)

InChI Key

QAVCPNFKRYCNFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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